2,7-Dichloro-4-methoxy-benzothiazole

Vue d'ensemble

Description

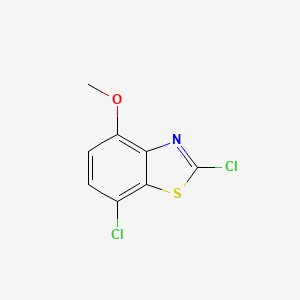

2,7-Dichloro-4-methoxy-benzothiazole is a chemical compound with the molecular formula C8H5Cl2NOS. It is a derivative of benzothiazole, featuring chlorine and methoxy groups at specific positions on the benzothiazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dichloro-4-methoxy-benzothiazole typically involves the following steps:

Starting Materials: The synthesis begins with 2,7-dichlorobenzothiazole as the starting material.

Methoxylation: . This reaction is often carried out using methanol in the presence of a base such as potassium carbonate (K2CO3).

Purification: The final product is purified through recrystallization or chromatographic techniques to obtain the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 7 are primary sites for nucleophilic displacement.

Key Observations

-

Aromatic Substitution :

*BT = benzothiazole

Mechanistic Notes

-

SNAr (nucleophilic aromatic substitution) dominates at electron-deficient positions .

-

Microwave-assisted reactions reduce reaction times (e.g., 20 min for acetamide formation) .

Oxidation and Reduction

The benzothiazole ring and substituents participate in redox transformations.

Oxidation Pathways

-

Thiazole Ring : Forms sulfoxide/sulfone derivatives with H₂O₂ or KMnO₄ .

-

Methoxy Group : Demethylation to hydroxyl occurs under strong acidic conditions (e.g., HBr/AcOH) .

Reduction Pathways

-

Chlorine Removal : LiAlH₄ reduces Cl to H at positions 2/7 .

-

Ring Saturation : Catalytic hydrogenation (Pd/C, H₂) yields dihydrobenzothiazole derivatives .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Bioconjugation and Prodrug Design

The methoxy group enables prodrug strategies:

-

Esterification : Acetic anhydride/pyridine yields 4-acetoxy derivatives .

-

Glycosylation : React with peracetylated sugars (BF₃·Et₂O catalyst) .

Comparative Reactivity Analysis

| Position | Reactivity | Preferred Reactions |

|---|---|---|

| C2 | High (Cl substitution) | SNAr, cross-coupling |

| C7 | Moderate | Reduction, radical reactions |

| C4 (OCH₃) | Low | Demethylation, esterification |

Industrial-Scale Considerations

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

DCMB serves as a crucial building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions such as substitution, oxidation, and reduction. The compound's methoxy and dichloro substituents enhance its reactivity and potential for functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Replacement of chlorine or methoxy groups | New benzothiazole derivatives |

| Oxidation | Conversion to higher oxidation state derivatives | Oxidized benzothiazoles |

| Reduction | Formation of reduced derivatives | Benzothiazole analogs with fewer chlorines |

Biological Applications

Antimicrobial Activity

Research has shown that DCMB exhibits significant antimicrobial properties. It inhibits key enzymes involved in bacterial metabolism, such as dihydroorotase and DNA gyrase, leading to antibacterial effects. This makes it a candidate for developing new antibiotics.

- Case Study : A study highlighted the effectiveness of DCMB against various bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its potential as a therapeutic agent.

Anticancer Properties

DCMB has been investigated for its anticancer activities. It interacts with tumor-associated enzymes and disrupts essential metabolic pathways in cancer cells.

- Case Study : In vitro studies revealed that DCMB inhibited the growth of several cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values indicating significant cytotoxicity.

Material Science Applications

Organic Electronics

The electrical and optical properties of benzothiazole derivatives have led to their use in organic electronics. DCMB’s structure suggests potential applications in developing organic light-emitting diodes (OLEDs) and photovoltaic devices.

- Research Findings : Preliminary studies indicate that DCMB can be incorporated into polymer matrices to enhance charge transport properties, making it suitable for electronic applications.

Mécanisme D'action

The mechanism by which 2,7-Dichloro-4-methoxy-benzothiazole exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other biomolecules. The exact pathways involved would vary based on the context of its use.

Comparaison Avec Des Composés Similaires

2,4-Dichloro-6-methoxy-benzothiazole

2,6-Dichloro-4-methoxy-benzothiazole

2,7-Dichloro-5-methoxy-benzothiazole

Activité Biologique

2,7-Dichloro-4-methoxy-benzothiazole is a benzothiazole derivative recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has been studied for its potential applications as an antibacterial and anticancer agent due to its ability to interact with various enzymes and cellular pathways.

Chemical Structure and Properties

The molecular formula of this compound is CHClNOS, featuring a benzothiazole ring substituted with two chlorine atoms and a methoxy group. This structure contributes to its unique chemical reactivity and biological efficacy.

The biological activity of this compound is primarily attributed to its enzyme inhibition capabilities. Key targets include:

- Dihydroorotase : Involved in pyrimidine biosynthesis.

- DNA Gyrase : Critical for bacterial DNA replication.

- UDP-N-acetylmuramate enolpyruvyl transferase (MurB) : Plays a role in bacterial cell wall synthesis.

- Peptide Deformylase : Important for protein synthesis.

These interactions lead to significant antibacterial effects by disrupting essential metabolic processes in bacterial cells .

Antibacterial Activity

This compound has demonstrated potent antibacterial properties against various strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 30 ± 0.4 | MRSA |

| Compound 7a | 31.25 | MRSA |

| Compound 7g | <15.625 | MRSA |

These results suggest that the compound may serve as a lead structure for developing new antibacterial agents .

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of cancer cells, particularly in pancreatic cancer models. Notably, the compound exhibited synergistic effects when combined with established chemotherapeutics like gemcitabine, enhancing overall efficacy while reducing toxicity to normal cells .

Study on Antibacterial Efficacy

In a study investigating the antibacterial activity of various benzothiazole derivatives, this compound was found to effectively inhibit bacterial growth at concentrations comparable to existing antibiotics. The study highlighted its potential as an alternative treatment option for resistant bacterial strains .

Study on Anticancer Properties

A separate investigation into the antiproliferative effects of benzothiazole derivatives revealed that this compound significantly reduced cell viability in pancreatic cancer cell lines. The combination therapy with gemcitabine showed enhanced activity, indicating a promising avenue for future cancer treatments .

Propriétés

IUPAC Name |

2,7-dichloro-4-methoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NOS/c1-12-5-3-2-4(9)7-6(5)11-8(10)13-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCUZHHYCQCYKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)SC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.